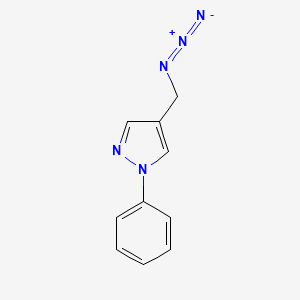
(3-アミノフェニル)(ピリジン-4-イル)メタノン二塩酸塩
説明
(3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride is a useful research compound. Its molecular formula is C12H12Cl2N2O and its molecular weight is 271.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Aminophenyl)(pyridin-4-yl)methanone dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
白血病治療研究
この化合物は、イマチニブなどの白血病治療に用いられる分子と構造的に類似していることが確認されています 。イマチニブはチロシンキナーゼを標的としており、白血病の発症に重要な役割を果たしています。(3-アミノフェニル)(ピリジン-4-イル)メタノン二塩酸塩などのアナログに関する研究は、より優れた効力または副作用の軽減を備えた新しい治療薬の開発につながる可能性があります。
材料科学
材料科学では、この化合物のユニークな構造は、新規有機材料の合成に利用できます。 その分子構造は、特定の光学特性または電気特性を持つ新しいポリマーやコーティングの開発に貢献する可能性があります .
化学合成
化学合成におけるビルディングブロックとして、この化合物はさまざまな複雑な分子の作成に使用できます。 その反応性部位により選択的な修飾が可能になり、医薬品や有機化合物の合成における貴重な試薬となっています .
クロマトグラフィーと質量分析
分析化学、特にクロマトグラフィーと質量分析では、この化合物の誘導体が標準物質または試薬として役立つ可能性があります。 予測可能な挙動と構造的特徴により、メソッド開発と校正プロセスに適しています .
バイオファーマ製造
この化合物の構造は、バイオ医薬品製造における潜在的な用途を示唆しています。 医薬品原薬 (API) の合成に関与したり、複雑な薬剤の製造における中間体として使用できます .
先進的なバッテリー科学
先進的なバッテリー科学の分野では、このような化合物の電気活性特性を、エネルギー貯蔵システムでの使用のために探求することができます。 バッテリー性能の向上のためのカソード材料への組み込みに関する研究が行われています .
特性
IUPAC Name |
(3-aminophenyl)-pyridin-4-ylmethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.2ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;;/h1-8H,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJEUJXMIEBUJQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


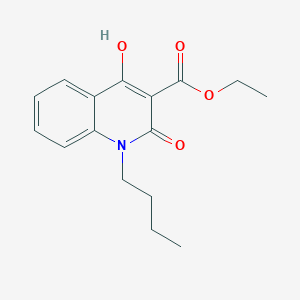

![5-Fluorobenzo[D]oxazole-2-carbaldehyde](/img/structure/B1526192.png)

![6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1526194.png)

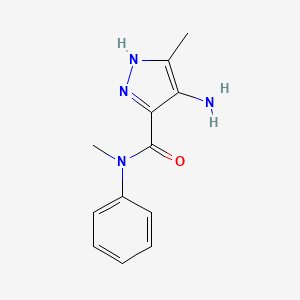
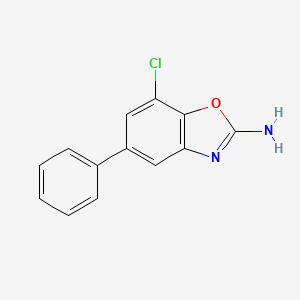
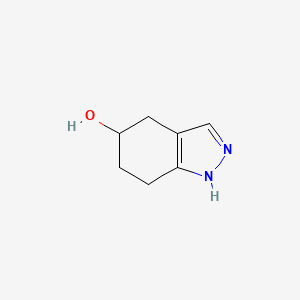

![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
